Methyl 4-chlorobutyrate
Overview
Description
Methyl 4-chlorobutyrate is a chemical compound that has been studied in various contexts, including its role as an intermediate in organic synthesis and its physical and chemical properties. It is related to compounds that have been synthesized and characterized in several research studies, which have explored its synthesis, molecular structure, and reactivity .
Synthesis Analysis
The synthesis of compounds related to methyl 4-chlorobutyrate has been reported using different methods. For instance, a one-pot synthesis method was described for the efficient production of a pyrazole derivative, which is structurally related to methyl 4-chlorobutyrate . Another study reported the synthesis of an intermediate of the antiobesity agent rimonabant, which is a derivative of methyl 4-chlorobutyrate . Additionally, the synthesis of 4-chlorobutyl methyl ether, an important intermediate for medicinal substances, was achieved using tetrahydrofuran, methanol, and thionyl chloride .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-chlorobutyrate has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 4-chloro-2-methyl-3-phenylcyclobut-2-enone was determined, revealing a slightly non-planar cyclobutenone moiety with a pseudoequatorial 4-chloro-substituent . Another study confirmed the structure of a pyrazole derivative through single-crystal X-ray diffraction, showing the planar arrangement of the benzene ring system .
Chemical Reactions Analysis
The reactivity of methyl 4-chlorobutyrate has been investigated, particularly in the context of gas-phase elimination reactions. A study examined the kinetics of this process, finding that the reactions are homogeneous, unimolecular, and follow a first-order rate law . The intimate ion pair mechanism was suggested to play a role in the elimination kinetics of methyl 4-chlorobutyrate.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-chlorobutyrate have been studied, including its behavior in binary mixtures with aromatic hydrocarbons. Measurements of densities and viscosities of these mixtures were taken at various temperatures, and the excess molar volumes were calculated and correlated using the Redlich-Kister polynomial equation . This research provides insight into the interactions and miscibility of methyl 4-chlorobutyrate with other organic compounds.
Scientific Research Applications
1. Chemical Kinetics and Reaction Mechanisms
Methyl 4-chlorobutyrate has been studied extensively in the context of chemical kinetics and reaction mechanisms. In a study by Chuchani et al. (1986), the gas phase elimination kinetics of methyl 4-chlorobutyrate were analyzed, focusing on the intimate ion pair mechanism in its reaction kinetics (Chuchani, Dominguez, & Rotinov, 1986). Another study by Chuchani, Rotinov, and Dominguez (1982) examined the kinetics of gas-phase elimination of several chloroesters, including methyl 4-chlorobutyrate, emphasizing the role of the carbomethoxy group (Chuchani, Rotinov, & Dominguez, 1982).
2. Physical Properties in Binary Mixtures
Research on the physical properties of binary mixtures involving methyl 4-chlorobutyrate has been conducted. Yang et al. (2009) investigated the densities and viscosities of binary mixtures of methyl 4-chlorobutyrate with various aromatic hydrocarbons, providing insights into its behavior in different solvent systems (Yang, Dai, Wang, & Chen, 2009).
3. Applications in Organic Synthesis
Methyl 4-chlorobutyrate is used in organic synthesis, as illustrated by Hajra and Giri (2008), who developed a method for the synthesis of 4-(hydroxyalkyl)-gamma-butyrolactones using methyl 4-oxobutyrate and methyl 4-chlorobutyrate, highlighting its utility in producing complex organic molecules (Hajra & Giri, 2008).
4. Biocatalysis and Pharmaceutical Applications
Methyl 4-chlorobutyrate has been explored in biocatalysis and pharmaceutical applications. Asako et al. (2009, 2010) discussed the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and related chemicals, using methyl 4-chlorobutyrate as an intermediate in producing key pharmaceutical compounds (Asako, Shimizu, & Itoh, 2009), (Asako, Shimizu, Makino, & Itoh, 2010).
Safety And Hazards
Methyl 4-chlorobutyrate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-chlorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUYIRISBMWFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062873 | |
Record name | Butanoic acid, 4-chloro-, methyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |
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Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 4-chlorobutyrate | |
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Product Name |
Methyl 4-chlorobutyrate | |
CAS RN |
3153-37-5 | |
Record name | Butanoic acid, 4-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3153-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butanoic acid, 4-chloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chlorobutyrate | |
Source | DTP/NCI | |
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Record name | Butanoic acid, 4-chloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Butanoic acid, 4-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chlorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.630 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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